二硼化五钨 (W2B5)

描述

Synthesis Analysis

Tungsten boride can be synthesized through various methods, including solid-state reactions between tungsten and amorphous boron powders. The formation of W2B5, along with other tungsten borides like W2B, WB, and WB4, has been observed when mixed powders with varying compositions are treated at temperatures ranging from 800 to 1550°C in an argon atmosphere. The optimal formation of W2B5 occurs at specific boron to tungsten ratios, highlighting the importance of stoichiometry in synthesizing this compound (Itoh et al., 1987).

Molecular Structure Analysis

Ab initio calculations and evolutionary simulations have been instrumental in exploring the molecular structure of tungsten borides. These studies have not only confirmed the existence of known stable compounds but also led to the discovery of novel stable and nearly stable phases of tungsten borides at different pressures. The complexity and richness of tungsten boride structures are evident from these investigations, providing valuable insights into their potential mechanical properties (Zhao et al., 2018).

Chemical Reactions and Properties

The reactivity of tungsten borides with other compounds, such as during the synthesis process involving boron carbide (B4C) and tungsten (W), indicates their complex chemical behavior. These interactions are crucial for understanding the synthesis routes and optimizing the production of tungsten boride materials with desired properties (Wang et al., 2020).

Physical Properties Analysis

The physical properties of tungsten borides, especially W2B5, are notable for their high hardness and potential superconductivity under certain conditions. Investigations into their superconducting properties and neutron diffraction studies offer fascinating insights into their physical characteristics, which are critical for applications requiring materials that exhibit both hardness and electrical conductivity (Kayhan et al., 2012).

Chemical Properties Analysis

First-principles calculations have been used to study the phase stability and mechanical properties of various tungsten borides, including W2B5. These studies have provided a comprehensive understanding of the thermodynamic and mechanical stabilities of these compounds, shedding light on their estimated hardness and suggesting potential applications based on their mechanical properties (Zhao et al., 2010).

科学研究应用

高温应用

由于其熔点高,热导率高,二硼化五钨在需要材料承受极端温度的环境中使用。 它常用于制造精密冶金的坩埚和铸锭模具 . 这些应用得益于二硼化五钨对热冲击的抵抗力以及其在高温下保持结构完整性的能力。

耐磨材料

二硼化五钨的硬度值大于莫氏硬度计的 9,是制造耐磨材料的极佳选择。 它用于生产复合材料,包括被称为硼化物的金属-硼化物合金,这些合金在耐磨性至关重要的行业中得到应用 .

电极材料

二硼化五钨的类金属电子导电性使其成为电化学应用中电极材料的候选材料。 其低电阻率 (19 μΩ×cm) 使电流能够高效流动,使其适合用于电池和燃料电池 .

机械合金化

该化合物可以通过机械化学方法在室温下合成。该方法包括用镁对氧化物进行金属热还原,然后进行机械合金化。 由此产生的二硼化五钨粉末在材料科学研究中具有应用,用于开发新型合金和复合材料 .

热电材料

二硼化五钨已被用来增强B4C陶瓷的热电性能。 这种应用利用了二硼化五钨提高电导率和热性能的能力,这对将热能转化为电能的热电发电机至关重要 .

碳复合材料改进

向碳复合材料中添加二硼化五钨已被证明可以提高其耐磨性,特别是针对钢轴承的耐磨性。 这种改进对于需要高强度材料的应用至关重要,这些应用需要更高的耐久性和抗氧化性 .

聚变反应堆屏蔽

硼化钨,特别是二硼化五钨,已被确定为球形托卡马克聚变反应堆屏蔽的很有前途的材料。 它们具有出色的特性,例如高硼含量,使其适合于这些先进核反应堆的辐射屏蔽 .

催化

在催化领域,二硼化五钨的化学惰性和抗腐蚀性使其成为潜在的催化剂或催化剂载体材料。 它可用于需要稳定材料的反应,这些材料不会与正在处理的物质发生反应.

安全和危害

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用机制

Target of Action

Tungsten boride (W2B5) is primarily targeted for its remarkable mechanical properties . It is extensively studied for its phase stability and mechanical properties, including hardness and elasticity . The compound’s primary targets are applications that require high hardness and modulus of elasticity .

Mode of Action

Tungsten boride (W2B5) interacts with its targets through its inherent physical properties. Its high hardness and modulus of elasticity make it suitable for applications that require resistance to deformation, wear, and tear .

Biochemical Pathways

For example, it has been used to improve the thermoelectric properties of B4C ceramics and the electrical conductivity, wear and oxidation resistance, flexural strength, and fracture toughness of carbon composites .

Result of Action

The molecular and cellular effects of tungsten boride (W2B5) action are primarily physical. Its high hardness and modulus of elasticity can enhance the performance of materials in various applications. For instance, it has been used to increase the wear resistance of carbon composites against steel bearings .

Action Environment

The action, efficacy, and stability of tungsten boride (W2B5) can be influenced by environmental factors such as temperature and pressure . For example, the formation of different tungsten borides was initiated at different temperatures depending on the excess of tungsten or boron content . Furthermore, the phase stability of tungsten borides, including W2B5, can change under different pressures .

属性

InChI |

InChI=1S/5B.2W | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOKLXRCTOUPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

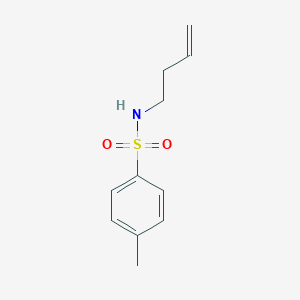

Canonical SMILES |

[B].[B].[B].[B].[B].[W].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5W2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00422824 | |

| Record name | Tungsten boride (W2B5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12007-98-6, 149027-54-3 | |

| Record name | Tungsten boride (W2B5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten boride (W2B5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten boride (W2B5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes Tungsten boride (W2B5) suitable for applications requiring high hardness and wear resistance?

A1: Tungsten boride (W2B5) is known for its exceptional hardness, attributed to the strong covalent bonding between Tungsten and Boron atoms within its crystal structure. [, ] This inherent hardness makes W2B5 a promising candidate for applications like hard-facing materials, cutting tools, and wear-resistant coatings, as highlighted in the research on its use as a reinforcing agent in composite materials. [, ]

Q2: How does the addition of Tungsten boride (W2B5) influence the properties of Boron carbide (B4C)?

A2: Research suggests that incorporating W2B5 into B4C via techniques like Pulsed Electric Current Sintering (PECS) can significantly enhance the material's properties. [] The study demonstrates that the addition of 10 wt% W2B5 to B4C leads to improved densification, refined grain size, and enhanced mechanical properties, including hardness and fracture toughness. This improvement is attributed to the formation of strong interfacial bonding between W2B5 and B4C during the sintering process.

Q3: How does laser processing affect the distribution of Tungsten boride (W2B5) when used as a surface alloying agent?

A3: Research on laser alloying of P6M5 steel with W2B5 reveals that laser processing parameters, particularly processing speed, play a crucial role in determining the distribution of W2B5 within the alloyed layer. [] The study highlights that varying the laser processing speed influences the mixing mechanism, affecting both diffusion and convection processes. This control over processing parameters allows for tailoring the surface properties of the alloyed material by achieving a desired distribution of W2B5.

Q4: What insights do high-pressure studies provide about the structural stability of Tungsten boride (W2B5)?

A4: High-pressure studies using diamond anvil cells and synchrotron radiation provide valuable insights into the structural stability of materials under extreme conditions. [] In the case of W2B5, these studies demonstrate that the hexagonal phase of W2B5 remains stable up to a pressure of 36 GPa. [] The study also provides quantitative data on the bulk modulus of W2B5, which is a measure of its resistance to compression, further highlighting its potential for applications involving high-pressure environments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)